(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-benzamidoacetate
CAS No.: 1210874-54-6
Cat. No.: VC6311527
Molecular Formula: C19H14F2N2O4
Molecular Weight: 372.328
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1210874-54-6 |
---|---|
Molecular Formula | C19H14F2N2O4 |
Molecular Weight | 372.328 |
IUPAC Name | [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-benzamidoacetate |
Standard InChI | InChI=1S/C19H14F2N2O4/c20-13-6-7-15(16(21)8-13)17-9-14(23-27-17)11-26-18(24)10-22-19(25)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,25) |
Standard InChI Key | IGEBWHFYLVNLKZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Introduction
Structural Characterization and Molecular Identity
Core Chemical Architecture
The molecular formula C₁₉H₁₄F₂N₂O₄ (molecular weight: 372.3 g/mol) defines a bifunctional structure comprising two distinct moieties:
-
A 5-(2,4-difluorophenyl)isoxazol-3-yl group, featuring a fluorine-substituted benzene ring fused to an isoxazole heterocycle.
-
A 2-benzamidoacetate ester segment, linking a benzamide group to an acetate backbone via an amide bond .
The spatial arrangement of these components suggests potential for intramolecular hydrogen bonding between the amide’s N–H and the ester’s carbonyl oxygen, which may influence conformational stability .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₄F₂N₂O₄ | |
Molecular Weight | 372.3 g/mol | |
CAS Registry Number | 1210874-54-6 | |
Topological Polar Surface Area | 89.5 Ų (estimated) |
Synthetic Pathways and Methodological Considerations
Purification and Characterization Challenges
The presence of multiple aromatic systems and fluorine atoms complicates chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier) is hypothesized to resolve diastereomeric impurities . Mass spectrometry (ESI+) should show a predominant [M+H]⁺ ion at m/z 373.1, with characteristic isotopic peaks from two fluorine atoms .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning Behavior
Experimental solubility data indicates 24.4 µg/mL in aqueous buffer (pH 7.4) , consistent with the compound’s high logP (calculated: 3.8 ± 0.5). This lipophilicity profile suggests favorable membrane permeability but may limit bioavailability without formulation aids like cyclodextrins or lipid nanoparticles.
Metabolic Stability Predictions
In silico metabolism simulations (using ADMET Predictor™) highlight vulnerability to esterase-mediated hydrolysis at the acetate moiety, generating 2-benzamidoacetic acid and the corresponding isoxazole methanol. Fluorine atoms on the phenyl ring are expected to retard oxidative metabolism by cytochrome P450 enzymes .
Future Research Directions
-
Crystallographic Studies: X-ray diffraction analysis is needed to resolve the stereochemistry at the isoxazole’s 3-position and confirm the Z/E configuration of the benzamido group .
-
Prodrug Optimization: Masking the ester functionality as a tert-butyl carbonate could enhance metabolic stability for in vivo studies .
-
Targeted Delivery Systems: Encapsulation in PEGylated liposomes may improve aqueous solubility and tumor accumulation in oncology models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume